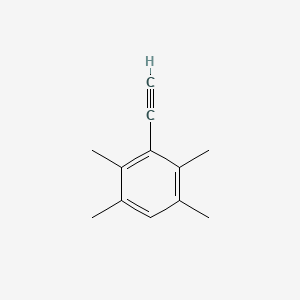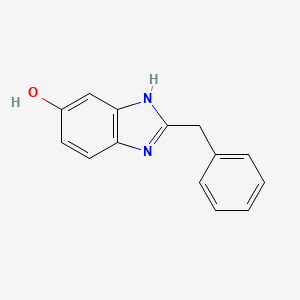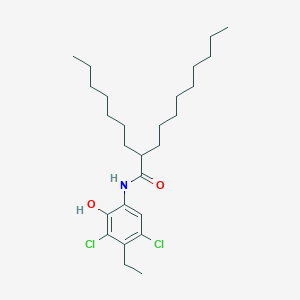
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The process includes chlorination, ethylation, and hydroxylation reactions to introduce the necessary functional groups. The final step involves the formation of the amide bond through a condensation reaction with heptylundecanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.
化学反応の分析
Types of Reactions
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the amide group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide
- 2-Naphthalenol,1-[2-(5-chloro-2-hydroxyphenyl)diazenyl]
Uniqueness
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide stands out due to its unique combination of functional groups and molecular structure, which confer specific chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different solubility, stability, and interaction profiles.
特性
CAS番号 |
139113-99-8 |
|---|---|
分子式 |
C26H43Cl2NO2 |
分子量 |
472.5 g/mol |
IUPAC名 |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide |
InChI |
InChI=1S/C26H43Cl2NO2/c1-4-7-9-11-12-14-16-18-20(17-15-13-10-8-5-2)26(31)29-23-19-22(27)21(6-3)24(28)25(23)30/h19-20,30H,4-18H2,1-3H3,(H,29,31) |
InChIキー |
PSOUWOKVCCXFGR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



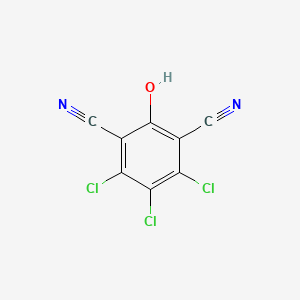
![2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14265243.png)

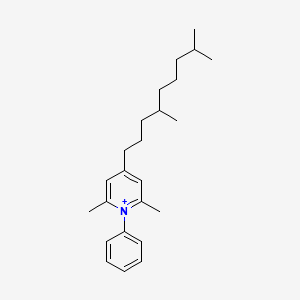
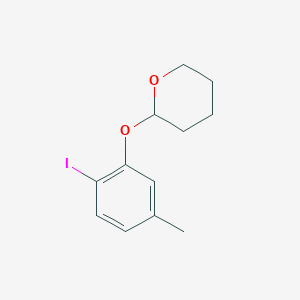
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
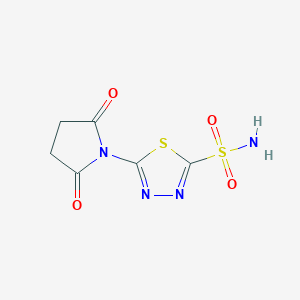

![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
